molecular formula C16H12BrClN2O4 B423205 5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide

5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide

Cat. No.: B423205
M. Wt: 411.6g/mol
InChI Key: LUUVTTQFBVWLQK-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is a complex organic compound that features a benzodioxole ring, bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 6-chloro-1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H12BrClN2O4

Molecular Weight

411.6g/mol

IUPAC Name

5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C16H12BrClN2O4/c1-22-13-3-2-10(17)5-11(13)16(21)20-19-7-9-4-14-15(6-12(9)18)24-8-23-14/h2-7H,8H2,1H3,(H,20,21)/b19-7+

InChI Key

LUUVTTQFBVWLQK-FBCYGCLPSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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